2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate
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Overview
Description
2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate is a chemical compound with the molecular formula C18H18O3 It is known for its unique structure, which combines an acetyl group, dimethylphenyl group, and a methoxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-acetyl-4,5-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with a suitable solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-carboxy-4,5-dimethylphenyl 2-methoxybenzoate.
Reduction: Formation of 2-(1-hydroxyethyl)-4,5-dimethylphenyl 2-methoxybenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxybenzoate moiety may interact with aromatic binding sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4,5-dimethylphenyl 4-methoxybenzoate
- 2-Acetyl-3,5-dimethylphenyl 2-methoxybenzoate
- 2-Acetyl-4,5-dimethylphenyl 3-methoxybenzoate
Uniqueness
2-Acetyl-4,5-dimethylphenyl 2-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
CAS No. |
88952-24-3 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2-acetyl-4,5-dimethylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C18H18O4/c1-11-9-15(13(3)19)17(10-12(11)2)22-18(20)14-7-5-6-8-16(14)21-4/h5-10H,1-4H3 |
InChI Key |
JOGGVRZGFBETEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(=O)C2=CC=CC=C2OC)C(=O)C |
Origin of Product |
United States |
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